

Methyl 6-((tert-butoxycarbonyl)amino)nicotinate molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 6-((tert-butoxycarbonyl)amino)nicotinate
Cat. No.:	B172080

[Get Quote](#)

<-48> ## A Technical Guide to **Methyl 6-((tert-butoxycarbonyl)amino)nicotinate**: Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of **Methyl 6-((tert-butoxycarbonyl)amino)nicotinate**, a key building block in modern medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document details the compound's core properties, validated synthesis and purification protocols, and its critical applications, grounding all claims in verifiable scientific literature.

Section 1: Compound Profile and Physicochemical Properties

Methyl 6-((tert-butoxycarbonyl)amino)nicotinate is a derivative of nicotinic acid, featuring a methyl ester at the 3-position and a tert-butoxycarbonyl (Boc) protected amine at the 6-position of the pyridine ring. The Boc protecting group is crucial, enabling selective chemical modifications at other positions of the molecule by preventing the amine from undergoing unwanted reactions.^[1] This strategic protection is fundamental to its utility in multi-step organic synthesis.^[1]

The precise molecular weight and other key identifiers are essential for accurate experimental design, analytical characterization, and stoichiometric calculations.

Table 1: Core Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	252.27 g/mol	[2]
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₄	[2]
CAS Number	144186-11-8	[2][3]
Canonical SMILES	COC(=O)C1=CN=C(C=C1)NC (=O)OC(C)(C)C	
Appearance	White to off-white solid/powder	[1]

Section 2: Synthesis and Purification Protocol

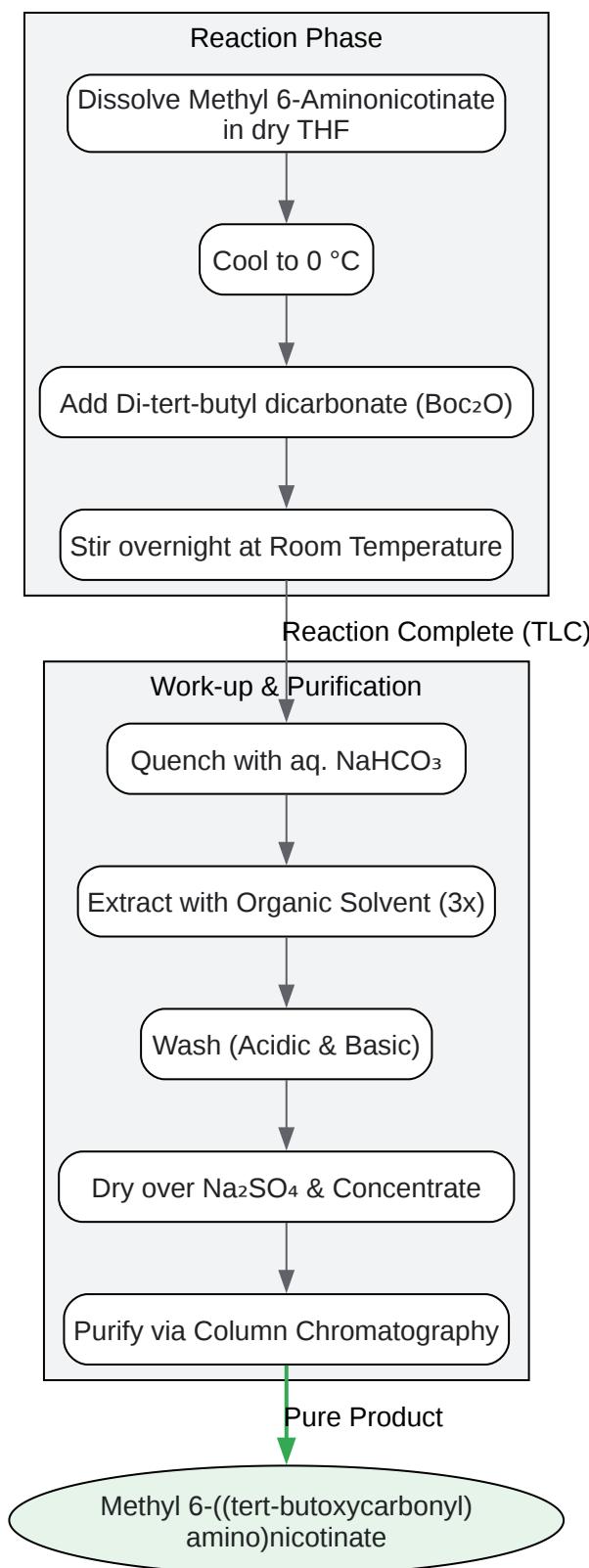
The synthesis of **Methyl 6-((tert-butoxycarbonyl)amino)nicotinate** typically involves the protection of the amino group of a precursor, such as methyl 6-aminonicotinate. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and highly efficient method for introducing the Boc protecting group onto an amine.^[4] This reaction is generally performed under basic conditions and is known for its high yield and clean conversion.^[5]

Detailed Experimental Protocol: Boc Protection of Methyl 6-Aminonicotinate

This protocol describes a robust method for synthesizing the title compound, ensuring high purity and yield suitable for subsequent applications in drug discovery workflows.

Materials:

- Methyl 6-aminonicotinate
- Di-tert-butyl dicarbonate (Boc₂O)
- Dry Tetrahydrofuran (THF)
- Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution


- 0.1 N aqueous Hydrochloric Acid (HCl)
- tert-Butyl methyl ether (or Ethyl Acetate)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Silica Gel (for column chromatography)

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 6-aminonicotinate in dry THF.
- Reagent Addition: Cool the solution to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (typically 1.0 to 1.2 equivalents) to the solution.
- Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, add saturated aqueous NaHCO₃ solution to the mixture. Extract the aqueous layer with an organic solvent like tert-butyl methyl ether or ethyl acetate (3x).^[5]
- Washing: Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl (3x) and saturated aqueous NaHCO₃ solution (1x).^[5]
- Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure **Methyl 6-((tert-butoxycarbonyl)amino)nicotinate**.

This self-validating protocol includes acidic and basic washes to remove unreacted starting materials and byproducts, while the final chromatographic purification ensures high purity of the final compound.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of the title compound.

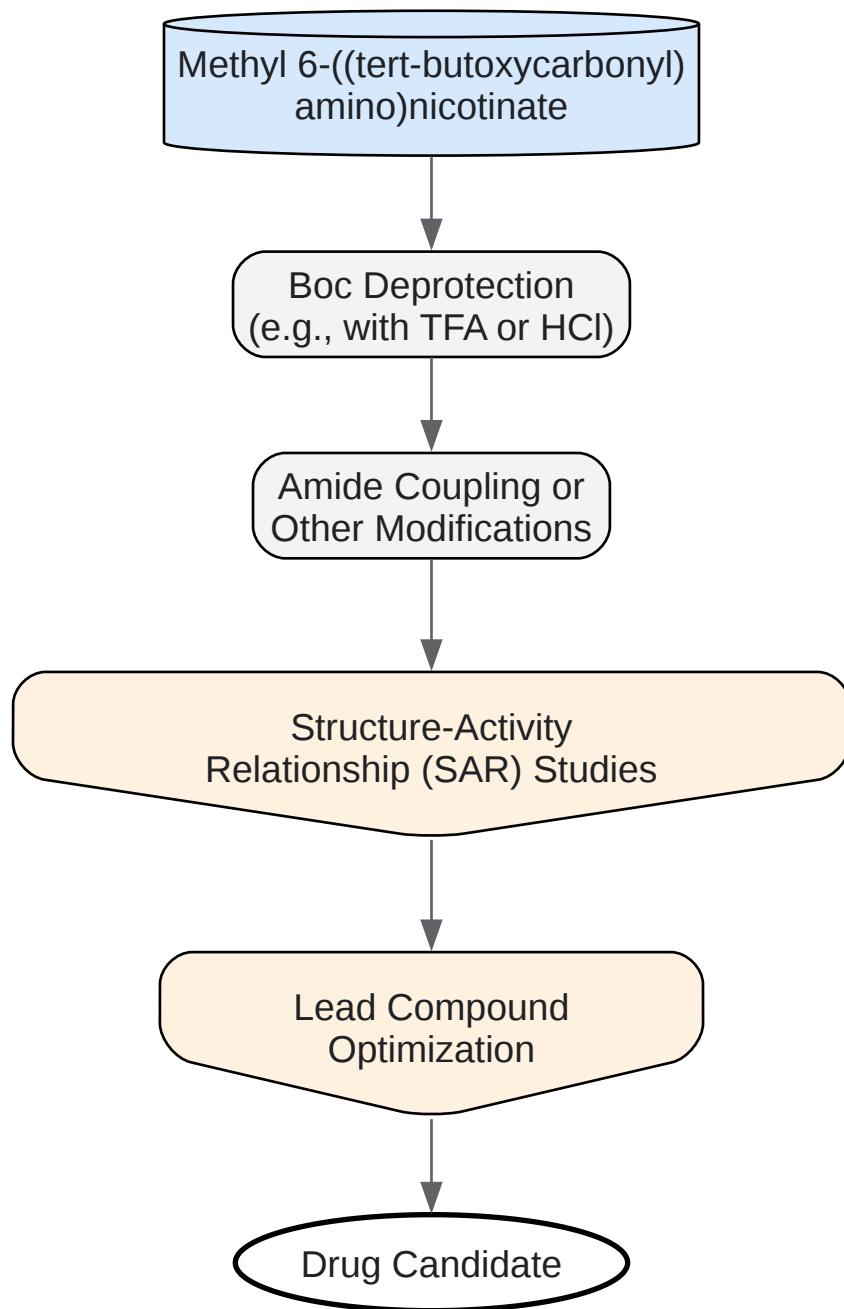
Section 3: Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed. This multi-faceted approach provides the necessary validation for its use in sensitive downstream applications.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure. The characteristic peaks for the tert-butyl group (a singlet around 1.4-1.5 ppm in ^1H NMR) and the aromatic protons of the pyridine ring are key identifiers.[6]
- Mass Spectrometry (MS): LC-MS (Liquid Chromatography-Mass Spectrometry) is used to confirm the molecular weight of the compound.[6] The expected $[\text{M}+\text{H}]^+$ ion would be observed at m/z 253.27.
- Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the carbonyl ($\text{C}=\text{O}$) stretching vibrations of the ester and the carbamate (Boc group).[6]
- Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared against the calculated values for the molecular formula $\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_4$ to confirm purity.[6]

Section 4: Applications in Research and Drug Development

Methyl 6-((tert-butoxycarbonyl)amino)nicotinate serves as a vital intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The 6-aminonicotinamide core is a recognized scaffold in medicinal chemistry.[7]


Key Application Areas:

- Histone Deacetylase (HDAC) Inhibitors: The 6-aminonicotinamide structure is a key component in the design of potent and selective HDAC inhibitors, which are being investigated for cancer therapy.[7] The Boc-protected intermediate allows for the systematic modification of the nicotinamide core to explore structure-activity relationships (SAR).
- Kinase Inhibitors: N-alkylated aminopyridines are common moieties in biologically active molecules, including various kinase inhibitors.[8] This compound provides a versatile starting

point for synthesizing libraries of such compounds.

- Agrochemicals: Nicotine analogs are an important class of insecticides. This compound can be used as a precursor in the synthesis of novel nicotine analogs for crop protection research.[9]

Logical Role in Drug Discovery

[Click to download full resolution via product page](#)

Caption: Role as an intermediate in a typical drug discovery cascade.

References

- Premier Group. 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India. [\[Link\]](#)
- NIH National Center for Biotechnology Information. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [\[Link\]](#)
- Course Hero. (48)
- PrepChem.com.
- National Institute of Standards and Technology.
- Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.
- Beilstein Journals. EXPERIMENTAL PROCEDURES. [\[Link\]](#)
- IJCPs.
- Human Metabolome Database.
- Organic Chemistry Portal. Boc-Protected Amino Groups. [\[Link\]](#)
- PubMed. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. METHYL 6-[(TERT-BUTOXYCARBONYL)AMINO]NICOTINATE | 144186-11-8 [m.chemicalbook.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. ijcr.info [ijcr.info]
- 7. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Methyl 6-((tert-butoxycarbonyl)amino)nicotinate molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b172080#methyl-6-tert-butoxycarbonyl-amino-nicotinate-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com